3-Aminobenzene-1-sulfonyl chloride
Overview
Description
3-Aminobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of benzene, where an amino group (-NH2) and a sulfonyl chloride group (-SO2Cl) are attached to the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming sulfonamide linkages, which are important in pharmaceuticals and other chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminobenzene-1-sulfonyl chloride can be synthesized through various methods. One common method involves the chlorosulfonation of 3-aminobenzene. This process typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of more efficient and environmentally friendly methods. For example, an alternative process may use phosphorus pentachloride (PCl5) as a chlorinating agent in combination with chlorosulfonic acid. This method reduces the amount of chlorosulfonic acid required and minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction Reactions: While less common, the amino group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions with this compound.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
3-Aminobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-aminobenzene-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide linkages with amines. This reactivity is exploited in various applications, including drug synthesis and biomolecule modification .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzene-1-sulfonyl chloride: Similar structure but with the amino group in the para position.
2-Aminobenzene-1-sulfonyl chloride: Similar structure but with the amino group in the ortho position.
Benzene-1-sulfonyl chloride: Lacks the amino group, making it less reactive in certain applications.
Uniqueness
3-Aminobenzene-1-sulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-aminobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBYQHMUGQBTCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611208 | |
Record name | 3-Aminobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4431-74-7 | |
Record name | 3-Aminobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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